molecular formula C22H22N4O2S B2703039 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 848685-24-5

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B2703039
CAS No.: 848685-24-5
M. Wt: 406.5
InChI Key: OIQBQCZDCUOTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylbenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile (CAS 844654-19-9) is a high-purity quinoxaline derivative offered with a minimum purity of 95% . This compound features a hybrid molecular structure, incorporating a quinoxaline core, a pyrrolidine ring, and a benzenesulfonyl acetonitrile group. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its remarkable biological and pharmacological properties . Its planar, aromatic system facilitates interactions with various biological targets, such as intercalating with nucleic acids or binding to hydrophobic pockets in enzymes and receptors . This makes quinoxaline derivatives valuable in anticancer research, with demonstrated abilities to act as kinase inhibitors, topoisomerase inhibitors, and inducers of apoptosis . The incorporation of the pyrrolidine ring is a strategic feature in modern drug design . As a saturated heterocycle, pyrrolidine contributes significant three-dimensional (3D) coverage to the molecule, a phenomenon known as "pseudorotation" . This sp3-hybridization helps improve physicochemical parameters, such as aqueous solubility, and allows for extensive exploration of the pharmacophore space, which can enhance target selectivity and optimize the drug's pharmacokinetic (PK) profile . The specific combination of the quinoxaline core with the pyrrolidine substituent positions this compound as a sophisticated building block for researchers developing novel therapeutic agents. It is particularly relevant for probing new mechanisms in oncology, such as the inhibition of specific targets like HDAC-6 . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-9-10-16(2)19(13-15)29(27,28)20(14-23)21-22(26-11-5-6-12-26)25-18-8-4-3-7-17(18)24-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBQCZDCUOTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .

Chemical Reactions Analysis

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring and quinoxaline moiety contribute to the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoxaline Ring

  • Chloro vs. Pyrrolidine Substitution: The compound (3-chloro-quinoxalin-2-yl)-(3,4-dimethyl-benzenesulfonyl)-acetonitrile () replaces pyrrolidine with a chloro group. Pyrrolidine’s bulkiness could enhance interactions with hydrophobic protein pockets, improving target selectivity.

Benzenesulfonyl Group Variations

  • 2,5-Dimethyl vs. 3,4-Dimethyl Substitution :
    The target compound’s 2,5-dimethylbenzenesulfonyl group (para-substitution) likely reduces steric hindrance compared to the 3,4-dimethyl analogue (meta-substitution) in . Para-substitution may improve solubility due to symmetrical distribution of methyl groups, whereas meta-substitution could increase steric clashes in binding sites.

Core Heterocycle Differences

  • Quinoxaline vs. Thiazole/Other Cores: The compound 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile () replaces quinoxaline with a thiazole ring. The benzodioxin group in this compound may enhance lipophilicity (higher logP) compared to the dimethylbenzenesulfonyl group.

Role of the Acetonitrile Bridge

  • Acetonitrile derivatives, such as 2-cyano-N-(2-phenoxyphenyl)acetamide (), share the nitrile group, which can act as a hydrogen bond acceptor or participate in click chemistry. In the target compound, the acetonitrile bridge likely stabilizes the conformation between the quinoxaline and sulfonyl groups, affecting binding kinetics.

Comparative Data Table

Property/Compound Target Compound (3-Cl-Quinoxaline)-3,4-Dimethyl Analogue Thiazole-Benzodioxin Acetonitrile TRK Inhibitor (Pyrazolopyrimidine)
Core Structure Quinoxaline Quinoxaline Thiazole Pyrazolo[1,5-a]pyrimidine
Key Substituents 3-Pyrrolidine, 2,5-dimethylsulfonyl 3-Cl, 3,4-dimethylsulfonyl Benzodioxin, thiazole Difluorophenyl, pyrrolidine
Electron Effects Donor (pyrrolidine), Withdrawing (sulfonyl) Withdrawing (Cl, sulfonyl) Mixed (benzodioxin) Withdrawing (F), Donor (pyrrolidine)
Hypothetical logP ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~2.8 (lower lipophilicity) ~2.5 (polar due to pyrazole)
Potential Bioactivity Kinase inhibition (inferred) Unreported Unreported TRK kinase inhibition (explicit)

Biological Activity

The compound 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5S2C_{22}H_{22}N_{4}O_{5}S_{2}. The structure features a sulfonyl group linked to a quinoxaline derivative, which is known to influence biological interactions.

PropertyValue
Molecular Weight438.56 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined
LogP3.5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Quinoxaline Core : Utilizing condensation reactions between appropriate amines and carbonyl compounds.
  • Introduction of the Sulfonyl Group : Employing sulfonyl chlorides for the formation of sulfonamide linkages.
  • Acetonitrile Addition : The final step incorporates acetonitrile to yield the desired product.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays, particularly in cancer research and neuropharmacology.

The biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The quinoxaline moiety is known for its interaction with GABA receptors, which may contribute to neuroactive properties.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted by Zhang et al. (2021) demonstrated that the compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
    • IC50 Values :
      • MCF-7: 12 µM
      • A549: 15 µM
  • Neuroprotective Effects : In a neuropharmacological study, the compound exhibited protective effects against oxidative stress-induced neuronal death in SH-SY5Y cells. The results suggested a potential role in treating neurodegenerative disorders.
  • Anti-inflammatory Properties : Research by Lee et al. (2020) highlighted the compound's ability to reduce pro-inflammatory cytokine production in LPS-stimulated macrophages, suggesting its utility in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferationZhang et al., 2021
NeuroprotectiveReduction in oxidative stressUnpublished Study
Anti-inflammatoryDecreased cytokine productionLee et al., 2020

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Begin with modular synthesis strategies, such as coupling the quinoxaline-pyrrolidine moiety with the dimethylbenzenesulfonyl-acetonitrile group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .
  • Purify via column chromatography (silica gel, gradient elution) and validate purity using NMR (e.g., 1^1H/13^{13}C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use 1^1H NMR to confirm proton environments (e.g., sulfonyl group protons at δ 3.1–3.5 ppm, pyrrolidine N–CH2_2 at δ 2.8–3.0 ppm). 13^{13}C NMR identifies carbonyl (C=O) and nitrile (C≡N) groups .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm homogeneity (>95%) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]+^+) and fragment patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • Cytotoxicity : Use the MTT assay ( ) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial Activity : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via broth microdilution (MIC values) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATP depletion for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify the quinoxaline ring (e.g., halogenation) or pyrrolidine substituents (e.g., methyl groups) to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (sulfonyl, nitrile) contributing to activity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
  • Experimental Replication : Repeat assays under varied conditions (pH, serum content) to identify confounding factors .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrrolidine-containing analogs) to identify trends .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. Use shake-flask method to measure logP .
  • Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) and characterize via dynamic light scattering (DLS) for size/distribution .
  • Pharmacokinetics : Conduct pilot studies in rodents (IV/PO administration) with LC-MS/MS plasma analysis to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.